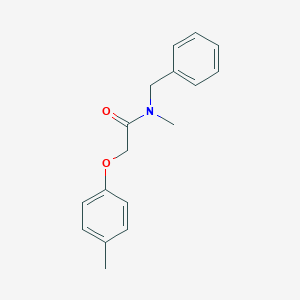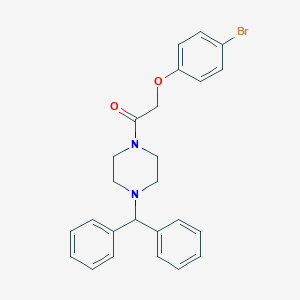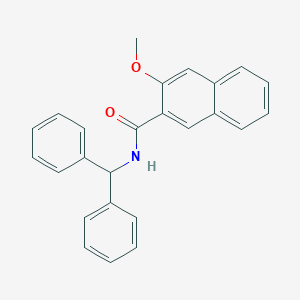![molecular formula C22H22ClN3O3S2 B295217 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B295217.png)
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method has been extensively researched.
Wirkmechanismus
The mechanism of action of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or signaling pathways involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are common factors in many diseases. It has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also limitations to using this compound in lab experiments. It may not be effective in all disease models, and further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide. One potential direction is to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an antimicrobial agent in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease models.
Synthesemethoden
The synthesis method for 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide is complex and involves several steps. The starting materials for this synthesis include 5-chloro-2-methoxyaniline, allyl bromide, and 2-aminothiophenol. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its antimicrobial and antioxidant properties.
Eigenschaften
Molekularformel |
C22H22ClN3O3S2 |
|---|---|
Molekulargewicht |
476 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-3-10-26-21(28)19-14-6-4-5-7-17(14)31-20(19)25-22(26)30-12-18(27)24-15-11-13(23)8-9-16(15)29-2/h3,8-9,11H,1,4-7,10,12H2,2H3,(H,24,27) |
InChI-Schlüssel |
KOAJEGSWMKDUOM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)







![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

